3-(4-Ethylpiperazin-1-yl)-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine - 886894-32-2

3-(4-Ethylpiperazin-1-yl)-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine

Catalog Number: EVT-3073971
CAS Number: 886894-32-2
Molecular Formula: C20H27N7O4S
Molecular Weight: 461.54
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action
  • Enzyme inhibition: The compound could potentially inhibit enzymes through competitive or non-competitive binding to active sites, influenced by the 4-nitrophenylsulfonyl and piperazine moieties. []
  • Receptor modulation: The molecule's structural features, including the pyridazine and piperazine rings, could facilitate binding to receptors, potentially acting as an agonist or antagonist. [, , , ]
Physical and Chemical Properties Analysis
  • Solubility: The presence of multiple nitrogen atoms suggests potential for hydrogen bonding, influencing its solubility in polar solvents like water or alcohols. []
Applications
  • Medicinal chemistry: As a lead compound for the development of new therapeutic agents targeting specific enzymes or receptors. The structural modifications mentioned in the "Chemical Reactions Analysis" section can be utilized to optimize its potency and selectivity. [, , , , ]
  • Chemical biology: As a probe molecule for studying biological processes and pathways. Its potential for enzyme inhibition, receptor modulation, and DNA intercalation provides valuable tools for investigating cellular mechanisms. []
  • Materials science: Its ability to form metal complexes could be exploited for developing new materials with tailored properties, such as catalysts or sensors. []

3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine

Compound Description: This compound is the title compound of a study that investigates its crystal structure. The research reveals that the compound's piperazine ring adopts a chair conformation and the dihedral angle between the pyridazine ring and the benzene ring is 36.3 (1)°. In the crystal, weak C—H⋯O and C—H⋯(N,N) interactions, as well as short intermolecular Cl⋯Cl contacts [3.331 (2) Å] contribute to the compound's packing.

3-(1,3-benzodioxol-5-yl)-6-(4-cyclopropyl-piperazin-1-yl)-pyridazine

Compound Description: This compound and its salts and solvates exhibit histamine H3 antagonistic activity. Research focuses on their potential for pharmaceutical applications, particularly as histamine H3 receptor antagonists.

3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine

Compound Description: This compound is the focus of a crystal structure analysis. The study shows that the piperazine ring adopts a chair conformation and the dihedral angle between the aromatic rings is 13.91 (7)°. Crystal structure stabilization is attributed to weak intermolecular C—H⋯N hydrogen-bond interactions.

3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine

Compound Description: This compound was synthesized from 3,6-dichloropyridazine and 1-[3-(trifluoromethyl)phenyl]piperazine. Structural analysis indicates that the piperazine ring adopts a chair conformation, flanked by planar 3-chloropyridazine and 3-trifluoromethylphenyl rings. Weak intermolecular C—H⋯N hydrogen-bond interactions contribute to the crystal structure's stability.

1-aryl-6-pyrazol-1-yl-pyridazines

Compound Description: This group of sulfonamide derivatives are promising candidates for new substances with specific biological activity, particularly as inhibitors of human carbonic anhydrases. The presence of multiple heterocyclic systems in their structure enhances their ability to bind to the active sites of these enzymes and inhibit their activity.

Relevance: These compounds, despite featuring a pyrazol-1-yl-pyridazine core, are related to 3-(4-ethylpiperazin-1-yl)-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine due to the common pyridazine moiety and their focus as potential enzyme inhibitors. The research on 1-aryl-6-pyrazol-1-yl-pyridazines highlights the potential of sulfonamide-containing pyridazine derivatives as bioactive compounds.

1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(6-oxo-3,4-diphenyl-1,6-dihydropyridazin-1-yl)propan-1-one

Compound Description: A study on the crystal structure of this compound reveals a nearly planar six-membered ring of the pyridazine group, forming specific dihedral angles with the attached phenyl and benzene rings. The piperazine ring adopts a chair conformation, positioned almost perpendicular to the benzene ring. Crystal packing is characterized by C—H⋯O interactions forming chains, further linked by C—H⋯π interactions.

Piperazin-1-ylpyridazine derivatives

Compound Description: A series of 26 piperazin-1-ylpyridazine derivatives were investigated as potential inhibitors of the dCTP pyrophosphatase 1 (dCTPase) enzyme, a target for anticancer drug development. Molecular docking, molecular dynamics simulations, and binding energy studies were employed to understand their binding mechanisms and inhibitory potential.

Relevance: This broad group of derivatives directly encompasses 3-(4-ethylpiperazin-1-yl)-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine, emphasizing the significance of this chemical class in medicinal chemistry. The research on these derivatives explores their potential as anticancer agents by targeting dCTPase.

Properties

CAS Number

886894-32-2

Product Name

3-(4-Ethylpiperazin-1-yl)-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine

IUPAC Name

3-(4-ethylpiperazin-1-yl)-6-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]pyridazine

Molecular Formula

C20H27N7O4S

Molecular Weight

461.54

InChI

InChI=1S/C20H27N7O4S/c1-2-23-9-11-24(12-10-23)19-7-8-20(22-21-19)25-13-15-26(16-14-25)32(30,31)18-5-3-17(4-6-18)27(28)29/h3-8H,2,9-16H2,1H3

InChI Key

ZBKRGMJZSBGCMW-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.